molecular formula C24H19ClFNO5S B2669055 3-(4-Chlorophenyl)sulfonyl-1-[(3-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one CAS No. 866873-10-1

3-(4-Chlorophenyl)sulfonyl-1-[(3-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one

Cat. No.: B2669055
CAS No.: 866873-10-1
M. Wt: 487.93
InChI Key: FTJJFCVHHWKFHD-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)sulfonyl-1-[(3-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one is a useful research compound. Its molecular formula is C24H19ClFNO5S and its molecular weight is 487.93. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

Quinoline derivatives have been extensively studied for their potential medicinal applications. For example, derivatives of quinazolinone, a structurally related compound, have been synthesized and evaluated for their anti-inflammatory and analgesic activities (Farag et al., 2012). These derivatives, including Schiff bases and various substituted C-2, show promise as therapeutic agents. Similarly, sulfonamide derivatives of quinoline have been synthesized and tested for their cytotoxic activity against cancer cell lines, with some compounds showing potent activity (Ghorab et al., 2015).

Materials Science and Organic Electronics

In the realm of materials science, quinoline derivatives have been utilized as electron transport materials in organic light-emitting diodes (OLEDs) due to their high triplet energy and wide band gaps. For instance, a study by Jeon et al. (2014) introduced new electron transport materials based on diphenylsulfone core with different electron-withdrawing end groups, exhibiting high triplet energy suitable for blue phosphorescent OLEDs (Jeon et al., 2014).

Synthetic Methodology and Chemical Interactions

Research in synthetic chemistry has explored the reactivity and synthesis of quinoline derivatives for various applications. For example, the synthesis and characterization of novel 4(3H)-quinazolinone derivatives, which are structurally related to quinoline, have been investigated for their potential as anti-inflammatory and analgesic agents, highlighting the versatility of quinoline scaffolds in synthetic organic chemistry (A. A. Farag et al., 2012).

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-[(3-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClFNO5S/c1-31-21-11-19-20(12-22(21)32-2)27(13-15-4-3-5-17(26)10-15)14-23(24(19)28)33(29,30)18-8-6-16(25)7-9-18/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJJFCVHHWKFHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CN2CC3=CC(=CC=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClFNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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